TF-Des quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

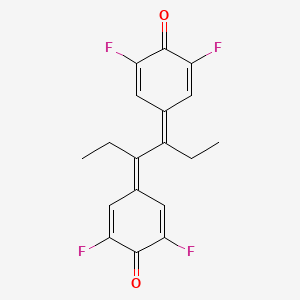

TF-Des quinone, also known as this compound, is a useful research compound. Its molecular formula is C18H14F4O2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

TF-Des quinone exhibits significant biological activity due to its ability to interact with various biological molecules. Its reactivity is attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as proteins and DNA. This property is crucial for understanding its role in cellular processes and potential therapeutic applications.

Cytotoxicity and Anticancer Properties

Research indicates that this compound can induce cytotoxic effects in cancer cells through several mechanisms:

- Induction of Detoxification Enzymes : Quinones, including this compound, can stimulate the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a protective role against oxidative stress .

- Alkylation of DNA : The compound can bind to DNA, leading to mutations and potentially triggering apoptosis in cancer cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | DNA alkylation |

| A549 (Lung Cancer) | 12 | Oxidative stress induction |

Imaging Applications

This compound has been utilized in imaging techniques due to its fluorescent properties when conjugated with other molecules. It serves as a probe for visualizing specific biological processes.

Fluorescent Probes for Biological Imaging

Recent advancements have shown that quinones can be engineered into fluorescent probes for real-time imaging of cellular processes:

- Fluorescent Imaging : Quinone-based probes have demonstrated high sensitivity and selectivity for detecting thiols in biological systems, making them valuable for studying redox states in live cells .

Case Study: Fluorescent Probe Development

A study developed a benzoquinone-based fluorescent probe that selectively detects thiols in human HeLa cells, showcasing the potential for monitoring redox changes in live tissues .

Neuroprotective Applications

This compound has also been studied for its neuroprotective effects, particularly in neurodegenerative diseases.

Mechanisms of Neuroprotection

The compound's neuroprotective properties are linked to its ability to induce antioxidant responses and reduce inflammation:

- Activation of Nrf2 Pathway : this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes that protect neurons from oxidative damage .

Table 2: Neuroprotective Effects of this compound

| Mechanism | Effect |

|---|---|

| Nrf2 Activation | Increased antioxidant enzyme expression |

| Anti-inflammatory Action | Reduction in pro-inflammatory cytokines |

Environmental Applications

In addition to biological applications, this compound has potential uses in environmental science.

Bioremediation

Due to its reactive nature, this compound can be employed in bioremediation strategies aimed at detoxifying environmental pollutants.

Case Study: Bioremediation Potential

Research indicates that certain microbial strains can utilize quinones as electron acceptors, facilitating the degradation of organic pollutants in contaminated environments .

Propriétés

Numéro CAS |

86321-57-5 |

|---|---|

Formule moléculaire |

C18H14F4O2 |

Poids moléculaire |

338.3 g/mol |

Nom IUPAC |

4-[4-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hexan-3-ylidene]-2,6-difluorocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H14F4O2/c1-3-11(9-5-13(19)17(23)14(20)6-9)12(4-2)10-7-15(21)18(24)16(22)8-10/h5-8H,3-4H2,1-2H3 |

Clé InChI |

GBFXDZSVDTXMRT-UHFFFAOYSA-N |

SMILES |

CCC(=C1C=C(C(=O)C(=C1)F)F)C(=C2C=C(C(=O)C(=C2)F)F)CC |

SMILES canonique |

CCC(=C1C=C(C(=O)C(=C1)F)F)C(=C2C=C(C(=O)C(=C2)F)F)CC |

Synonymes |

3,3',5,5'-tetrafluorodiethylstilbestrol quinone TF-DES quinone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.